molecular formula C21H20ClNO5S2 B3005357 Ethyl 3-[(5-chloro-2-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate CAS No. 946384-84-5

Ethyl 3-[(5-chloro-2-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate

Cat. No.: B3005357
CAS No.: 946384-84-5
M. Wt: 465.96
InChI Key: KLYFGZAHLNPYCZ-UHFFFAOYSA-N
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Description

Ethyl 3-[(5-chloro-2-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate is a thiophene-based derivative featuring a sulfamoyl linker, a substituted phenyl group, and an ethyl ester moiety. The compound’s core structure—a thiophene ring—is functionalized at the 2-position with an ethyl carboxylate group, at the 3-position with a sulfamoyl bridge to a 5-chloro-2-methoxyphenyl substituent, and at the 4-position with a 4-methylphenyl group.

The synthesis of such derivatives typically involves multi-step reactions, including sulfamoylation of thiophene precursors and coupling with substituted phenyl groups under controlled conditions .

Properties

IUPAC Name

ethyl 3-[(5-chloro-2-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClNO5S2/c1-4-28-21(24)19-20(16(12-29-19)14-7-5-13(2)6-8-14)30(25,26)23-17-11-15(22)9-10-18(17)27-3/h5-12,23H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLYFGZAHLNPYCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CS1)C2=CC=C(C=C2)C)S(=O)(=O)NC3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[(5-chloro-2-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids . This reaction is known for its mild conditions and high functional group tolerance.

  • Step 1: Synthesis of Intermediate Compounds

    • The initial step involves the preparation of intermediate compounds, such as 5-chloro-2-methoxyphenylboronic acid and 4-(4-methylphenyl)thiophene-2-carboxylic acid.
    • These intermediates are synthesized through standard organic reactions, including halogenation, esterification, and sulfonation.
  • Step 2: Suzuki–Miyaura Coupling Reaction

    • The key step involves the coupling of the intermediate compounds using a palladium catalyst in the presence of a base, such as potassium carbonate, in an organic solvent like toluene or ethanol.
    • The reaction is typically carried out under reflux conditions for several hours to ensure complete conversion.
  • Step 3: Purification and Isolation

    • The final product is purified using techniques such as column chromatography and recrystallization to obtain this compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(5-chloro-2-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups, such as carboxylates, into alcohols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Toluene, ethanol, dichloromethane

    Catalysts: Palladium, platinum

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of Ethyl 3-[(5-chloro-2-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The sulfamoyl group can interact with enzymes or receptors, potentially inhibiting their activity. The thiophene ring and aromatic substituents may enhance the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Table 1: Structural Comparison of Thiophene Carboxylate Derivatives

Compound Name Molecular Weight Key Substituents Biological Activity/Application Solubility/Stability Notes Reference
Ethyl 3-[(5-chloro-2-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate (Target) ~478.9 g/mol* 5-Cl-2-MeO-phenyl (sulfamoyl), 4-Me-phenyl (C4), ethyl ester (C2) Hypothesized PPARδ antagonism Low solubility (lipophilic groups)
Methyl 3-[N-(2-methoxy-4-(phenylamino)phenyl)sulfamoyl]thiophene-2-carboxylate (GSK0660) ~432.9 g/mol 2-MeO-4-PhNH-phenyl (sulfamoyl), methyl ester (C2) PPARδ antagonist (IC₅₀ = 200 nM) Moderate solubility (polar NH group)
Ethyl 5-(4-chlorophenyl)-3-[N-(substituted)carbamothioyl]thiophene-2-carboxylate (4a-c derivatives) ~450–500 g/mol 4-Cl-phenyl (C5), carbamothioyl-amino-benzenesulfonamide (C3), ethyl ester (C2) Antimicrobial activity (reported) Variable (depends on substituents)
Ethyl 3-(4-chlorophenyl)-4-(methylsulfanyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate ~356.9 g/mol 4-Cl-phenyl (C3), methylsulfanyl (C4), thioxo-thiazole core Unknown (potential enzyme inhibition) Low solubility (non-polar groups)

*Calculated based on molecular formula.

Key Observations:

Sulfamoyl vs. This difference may influence receptor binding kinetics, as seen in PPARδ antagonists like GSK0660, where sulfamoyl groups improve affinity .

Core Heterocycle : Replacing the thiophene ring with a thiazole (as in ) alters electronic properties, reducing aromaticity and possibly diminishing π-stacking interactions critical for receptor binding.

Pharmacokinetic and Functional Comparisons

Table 2: Functional and Pharmacokinetic Data*

Compound LogP (Predicted) Plasma Protein Binding Metabolic Stability Biological Target Reference
Target Compound ~3.8 High (>90%) Moderate (CYP3A4) Hypothesized PPARδ/γ
GSK0660 ~3.2 High (>85%) Low (rapid clearance) PPARδ (IC₅₀ = 200 nM)
ST247 (Methyl ester analog) ~3.5 Moderate (~70%) High (resistant) PPARδ antagonist (improved potency)
Ethyl 3-(4-Cl-phenyl)-thiazole derivative ~4.1 Very High (>95%) Low (CYP2D6) Unknown

*Data inferred from structurally related compounds; direct measurements for the target compound are unavailable.

Key Findings:

  • Lipophilicity : The target compound’s higher LogP (vs. GSK0660) suggests enhanced tissue penetration but may limit aqueous solubility, necessitating formulation adjustments for in vivo studies.
  • Metabolic Stability : The ethyl ester group (vs. methyl in ST247) may slow hydrolysis, extending half-life compared to methyl esters .
  • Target Selectivity : Unlike GSK0660, the 4-methylphenyl group in the target compound could shift selectivity toward PPARγ, as bulky substituents often modulate nuclear receptor specificity .

Biological Activity

Ethyl 3-[(5-chloro-2-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate (CAS No. 932520-23-5) is a compound that belongs to the class of thiophene derivatives, characterized by its unique sulfamoyl and carboxylate functionalities. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C18H16ClN O5S, with a molecular weight of 425.9 g/mol. Its structure includes a thiophene ring, a sulfamoyl group, and various aromatic substituents which contribute to its biological activity.

PropertyValue
CAS Number932520-23-5
Molecular FormulaC18H16ClN O5S
Molecular Weight425.9 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Antimicrobial Activity

Studies have indicated that compounds containing sulfamoyl groups exhibit significant antimicrobial properties. This compound has been evaluated for its activity against various bacterial strains, demonstrating promising results against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the inhibition of bacterial folic acid synthesis, similar to other sulfonamide derivatives.

Anticancer Properties

Recent research has explored the anticancer potential of this compound. It has shown efficacy in inhibiting the proliferation of cancer cell lines, including breast and colon cancer cells. The compound's ability to induce apoptosis in cancer cells has been attributed to its interaction with specific cellular pathways involved in cell cycle regulation and apoptosis.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory effects in vitro. Studies have shown that it can reduce the production of pro-inflammatory cytokines, suggesting its potential application in treating inflammatory diseases.

Case Studies

  • Antimicrobial Efficacy : A study conducted on various bacterial strains revealed that the compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating significant antimicrobial activity.
  • Cancer Cell Line Study : In vitro studies on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines showed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating effective cytotoxicity.
  • Inflammation Model : In a murine model of inflammation, administration of the compound led to a marked decrease in paw edema and levels of inflammatory markers, supporting its role as an anti-inflammatory agent.

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